molecular formula C11H20BN3O4S B1445440 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide CAS No. 959585-47-8

4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide

Cat. No. B1445440
M. Wt: 301.18 g/mol
InChI Key: HFNXCZQCNZNGDW-UHFFFAOYSA-N
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Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. It also contains a sulfonic acid dimethylamide group and a tetramethyl-[1,3,2]dioxaborolan-2-yl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a sulfonic acid dimethylamide group, and a tetramethyl-[1,3,2]dioxaborolan-2-yl group . The exact structure would depend on the positions of these groups in the molecule.


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the pyrazole ring, the sulfonic acid dimethylamide group, and the tetramethyl-[1,3,2]dioxaborolan-2-yl group . These groups could potentially participate in a variety of chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the sulfonic acid dimethylamide group could potentially make the compound polar and capable of forming hydrogen bonds.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Structural Analysis : The compound has been utilized as a raw material for derivatives like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. Its structure was confirmed using FT-IR, 1H NMR, 13C NMR, and MS spectroscopies, and its molecular structure was further validated by X-ray diffraction and density functional theory (DFT) studies (Liao et al., 2022).

  • Crystallographic and Conformational Analysis : In another study, the synthesis of 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole was undertaken. The structure was confirmed by various spectroscopic methods, X-ray diffraction, and DFT calculations. The analysis provided insights into the molecular structure characteristics and molecular conformations of the compound (Yang et al., 2021).

Catalysis and Chemical Reactivity

  • Palladium-Catalyzed Borylation : A method involving palladium-catalyzed borylation of arylbromides was researched using 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl compounds. This study explored an effective method for the borylation of arylbromides, particularly those bearing sulfonyl groups, showcasing the compound's utility in complex chemical reactions (Takagi & Yamakawa, 2013).

Medicinal Chemistry

  • Cytotoxicity and Enzyme Inhibition : Research on polymethoxylated-pyrazoline benzene sulfonamides, synthesized using compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl, showed notable cytotoxic activities on tumor and non-tumor cell lines. These compounds also exhibited inhibitory effects on carbonic anhydrase isoenzymes, indicating their potential in medicinal chemistry (Kucukoglu et al., 2016).

Luminescent Properties

  • Luminescent Copolymers : The synthesis of fluorene copolymers bearing 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups was conducted to study their luminescent properties. The research focused on the photoluminescence and electroluminescence spectroscopy of these copolymers, revealing insights into the luminescent characteristics of these compounds (Cheon et al., 2005).

properties

IUPAC Name

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BN3O4S/c1-10(2)11(3,4)19-12(18-10)9-7-13-15(8-9)20(16,17)14(5)6/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNXCZQCNZNGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide
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4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide
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4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide
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4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide
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4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide
Reactant of Route 6
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4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide

Citations

For This Compound
1
Citations
G Saxty, D Norton, K Affleck, D Clapham, A Cleasby… - …, 2014 - pubs.rsc.org
Using X-ray crystallographic screening, fragments 4 and 6 were identified as inhibitors of hematopoietic prostaglandin D2 synthase (H-PGDS). Both fragments induced a small protein …
Number of citations: 9 pubs.rsc.org

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